molecular formula C12H15BrO2 B2488561 tert-Butyl 3-bromo-5-methylbenzoate CAS No. 1708818-36-3

tert-Butyl 3-bromo-5-methylbenzoate

Cat. No.: B2488561
CAS No.: 1708818-36-3
M. Wt: 271.154
InChI Key: AJPMJEFTUYRKTP-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-methylbenzoate (CAS 1708818-36-3) is a brominated aromatic ester of interest in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C12H15BrO2 and a molecular weight of 271.15 g/mol, serves as a versatile chemical building block . The structure features a tert-butyl ester and a bromine atom at the meta-position relative to the carboxyl group, which allows for further functionalization via cross-coupling reactions and makes it a valuable intermediate for constructing more complex molecules. Compounds with brominated aromatic structures, such as this one, are frequently explored for their potential biological activities. Research into similar tert-butyl benzoate derivatives indicates their application in the synthesis of novel therapeutic agents, with studies suggesting potential investigation into antimicrobial and anticancer properties . These activities are often mediated through the compound's ability to interact with enzymes or receptors, potentially altering cellular signaling pathways or metabolic processes . Specifically, research on alternative scaffolds for biaryl cores has utilized similar benzoate esters in the development of potent antagonists for receptors like the P2Y14R, which is a G protein-coupled receptor target for inflammation, pain, and pulmonary diseases . In such research, the benzoate ester group can be a key pharmacophore, with the bromine atom enabling further structural diversification to optimize binding affinity and physicochemical properties. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage its defined structure, available via canonical SMILES CC1=CC(=CC(=C1)Br)C(=O)OC(C)(C)C , for targeted synthetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-bromo-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8-5-9(7-10(13)6-8)11(14)15-12(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPMJEFTUYRKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 3 Bromo 5 Methylbenzoate and Analogous Structures

Esterification-Based Synthetic Routes

The formation of the tert-butyl ester is a critical step in the synthesis of the target compound. Due to the steric hindrance of the tert-butyl group, specialized methods are often required for efficient esterification.

Direct Esterification Approaches for tert-Butyl Benzoates

Direct esterification involves the reaction of a carboxylic acid with tert-butanol (B103910). However, standard Fischer esterification conditions are often inefficient for tertiary alcohols. More effective methods often employ specific catalysts or activating agents to facilitate the reaction. Common strategies include reacting the carboxylic acid with isobutene gas in the presence of a strong acid catalyst like sulfuric acid. thieme-connect.com Another approach involves the use of tert-butylating agents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl trichloroacetimidate. thieme-connect.com

Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (B1210297) has been shown to rapidly and efficiently produce tert-butyl esters from various carboxylic acids in high yields. thieme-connect.com Solid acid catalysts, such as sulfonic acid resins, also offer a green and recyclable option for the esterification of substituted benzoic acids with alcohols. google.com

Table 1: Selected Methods for Direct Esterification of Benzoic Acids to tert-Butyl Esters

Reagent/CatalystConditionsKey FeaturesReference
Isobutene, H₂SO₄ (cat.)Bubbling gas through carboxylic acid solutionA common, traditional method. thieme-connect.com
tert-Butanol, p-toluenesulfonic acidRequires removal of water (e.g., Dean-Stark)Standard but can be slow for hindered alcohols. researchgate.net
Di-tert-butyl dicarbonate (Boc₂O), DMAPMild conditionsEffective for sensitive substrates. thieme-connect.com
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)Catalytic amounts in tert-butyl acetateFast, high-yielding, and safe. thieme-connect.com
Sulfonic acid resinMethanol (B129727)/p-tert-butyl benzoic acid, 100°CGreen, recyclable catalyst with high activity. google.com

Transesterification Strategies for tert-Butyl Ester Formation

Transesterification provides an alternative route, typically starting from a more readily available methyl or ethyl ester. This method is particularly useful when the parent carboxylic acid is unstable or difficult to handle. thieme-connect.com The conversion to a tert-butyl ester from a less hindered ester is challenging but can be achieved under specific conditions.

A highly effective method involves the use of potassium tert-butoxide in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF). thieme-connect.comresearchgate.net This reaction proceeds rapidly at room temperature, driven by the high reactivity of potassium tert-butoxide and the precipitation of the corresponding potassium methoxide (B1231860) or ethoxide. thieme-connect.com It is crucial to use freshly prepared potassium tert-butoxide and anhydrous conditions to achieve high yields. thieme-connect.com Other catalytic systems, such as lanthanum(III) isopropoxide, have also been explored for the transesterification of various esters with tertiary alcohols, demonstrating high efficiency and chemoselectivity. researchgate.net

Table 2: Transesterification Methods for the Synthesis of tert-Butyl Esters

Starting EsterReagent/CatalystSolventConditionsYieldReference
Methyl EstersPotassium tert-butoxide (1-1.2 equiv.)Diethyl ether0-20°CGood thieme-connect.com
Methyl Estersn-Butyllithium, tert-ButanolTHFAmbient TemperatureEfficient researchgate.net
Methyl EstersLanthanum(III) isopropoxide (cat.)Hydrocarbon solvents-High researchgate.net
tert-Butyl Esters (for conversion to other esters)α,α-dichlorodiphenylmethane, SnCl₂ (cat.)-MildHigh organic-chemistry.orgorganic-chemistry.org

Functional Group Interconversion Strategies in Halogenated Methylbenzoates

The synthesis of tert-butyl 3-bromo-5-methylbenzoate can also be approached by first establishing the substitution pattern on the aromatic ring, followed by esterification. This involves key reactions such as bromination and methylation.

Bromination Procedures for Aromatic Substrates

The introduction of a bromine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution. For a precursor like tert-butyl 5-methylbenzoate, the directing effects of the substituents must be considered. The methyl group is an activating, ortho-, para-director, while the tert-butoxycarbonyl group is a deactivating, meta-director. wordpress.com Therefore, bromination is expected to occur at the position ortho to the methyl group and meta to the ester group, which corresponds to the desired 3-position.

The reaction is commonly carried out using molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which generates the active electrophile. wordpress.combrainly.com Alternative brominating agents include N-Bromosuccinimide (NBS), which can be used for selective bromination, sometimes under photochemical conditions for benzylic bromination rather than aromatic ring bromination. For the synthesis of 3-bromo-5-methylbenzoic acid, a potential precursor, the bromination of p-methylbenzoic acid can yield 3-bromo-4-methylbenzoic acid. pearson.com A more direct route starts from 3,5-dimethylbenzene, which can be oxidized to 3,5-dimethylbenzoic acid and then selectively monobrominated. Alternatively, oxidation of 1-bromo-3,5-dimethylbenzene (B43891) with potassium permanganate (B83412) yields 3-bromo-5-methylbenzoic acid. chemicalbook.com

Table 3: Bromination of Aromatic Compounds

SubstrateReagentCatalystProductReference
Methyl benzoate (B1203000)Br₂FeBr₃Mainly methyl 3-bromobenzoate wordpress.combrainly.com
p-NitrotolueneBr₂Iron powder2-Bromo-4-nitrotoluene orgsyn.org
4-tert-butyl benzoic acidBr₂, Nitric acidSilver nitrate3-bromo-4-tert-butyl-benzoic acid
1-bromo-3,5-dimethylbenzeneKMnO₄Pyridine/H₂O3-bromo-5-methylbenzoic acid chemicalbook.com

Methylation and Other Alkylation Reactions

While less common for synthesizing this specific target from a brominated precursor, methylation of an aryl halide can be a viable strategy in analogous structures. Traditional methods like Friedel-Crafts alkylation are often incompatible with the deactivating ester group.

Modern cross-coupling reactions offer more versatile solutions. A recently developed metallaphotoredox catalytic strategy allows for the selective methylation of (hetero)aryl bromides using a commercially available, air-stable organo-aluminum reagent, bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane (DABAl-Me₃), in conjunction with a nickel catalyst. nih.gov This method is robust, scalable, and tolerates a wide variety of functional groups. nih.gov This approach could potentially be applied to a precursor like tert-butyl 3,5-dibromobenzoate to selectively introduce a methyl group.

Advanced Synthetic Approaches

Advanced synthetic routes for complex substituted benzoates often involve multi-step sequences that combine several of the above strategies. These routes may employ protecting groups or leverage modern catalytic systems to achieve high selectivity and yield. ku.dk

A versatile synthesis for substituted benzoic acids can start from readily available aldehydes or ketones using a Wittig reaction with an appropriate phosphonium (B103445) salt, such as p-bromobenzyltriphenylphosphonium bromide. nih.gov This can generate a p-bromostyrene intermediate, which can then be further functionalized. nih.gov

For the specific target, this compound, a logical and efficient pathway would be the synthesis of the key intermediate, 3-bromo-5-methylbenzoic acid. chemicalbook.combldpharm.com This acid can be prepared from 1-bromo-3,5-dimethylbenzene by oxidation of one of the methyl groups using potassium permanganate. chemicalbook.com Once the substituted benzoic acid is obtained, it can be converted to the final product via one of the direct esterification or transesterification methods described previously, such as reaction with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. thieme-connect.com

Synthetic Strategies for this compound and Related Compounds

The synthesis of this compound, a valuable intermediate in organic synthesis, can be approached through various methodologies. This article explores key synthetic routes including selective metal-halogen exchange reactions, catalytic ester synthesis, and considerations for scaling up production, providing insights into the derivatization of benzoates and analogous structures.

1 Selective Metal-Halogen Exchange Reactions for Benzoate Derivatization

Metal-halogen exchange is a fundamental and powerful tool in organometallic chemistry for the creation of carbon-metal bonds, which can then be utilized in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.org This method is particularly effective for preparing organolithium and Grignard reagents from organic halides. wikipedia.orgnih.gov

The reaction involves the exchange of a halogen atom in an organic halide with a metal from an organometallic reagent. The rate of this exchange is typically influenced by the halogen, with the reactivity order being I > Br > Cl. wikipedia.org For the synthesis of substituted benzoates, this technique allows for the regioselective introduction of functional groups. For instance, a bromo-substituted benzoate can undergo metal-halogen exchange to form a lithiated or magnesiated intermediate. This organometallic species can then react with various electrophiles to yield a diverse range of derivatized benzoates.

A key challenge in these reactions, especially with substrates bearing acidic protons, is preventing undesired side reactions. A combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi), can be employed to achieve selective bromine-metal exchange even in the presence of acidic groups, under non-cryogenic conditions. nih.gov This approach has proven effective for the functionalization of various aromatic and heterocyclic compounds. nih.gov The choice of the organometallic reagent and reaction conditions is crucial for achieving high selectivity and yield. For example, the use of t-butyllithium often ensures the irreversibility of the exchange. imperial.ac.uk

Table 1: Examples of Metal-Halogen Exchange Reactions for Aromatic Derivatization

Starting MaterialReagent(s)IntermediateProductReference
Aryl bromiden-ButyllithiumAryllithiumFunctionalized arene ias.ac.in
Bromoheterocycle with acidic protoni-PrMgCl, n-BuLiLithiated heterocycleFunctionalized heterocycle nih.gov
Aryl chloridei-PrMgClArylmagnesium chlorideFunctionalized arene wikipedia.org

2 Catalytic Methods in Ester Synthesis

Catalytic methods provide an efficient and atom-economical route for the synthesis of esters, including this compound. A common approach is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemicalbook.com

For the synthesis of tert-butyl esters, the direct esterification of the corresponding carboxylic acid, 3-bromo-5-methylbenzoic acid, with tert-butanol can be employed. The synthesis of the precursor, 3-bromo-5-methylbenzoic acid, can be achieved through the oxidation of (3-bromo-5-methylphenyl)methanol (B1290704) using an oxidizing agent like potassium permanganate. chemicalbook.com

Various catalysts can be utilized to promote the esterification reaction. Traditional acid catalysts like sulfuric acid are effective, but more environmentally friendly and reusable catalysts are continuously being developed. For instance, deep eutectic solvents (DES) based on p-toluenesulfonic acid have been shown to be effective catalysts for the synthesis of methyl p-tert-butyl benzoate, offering advantages such as high catalytic activity and ease of recycling. google.com

Another catalytic approach involves the carbonylation of aryl halides in the presence of an alcohol. This method, often catalyzed by palladium complexes, allows for the direct conversion of an aryl bromide to the corresponding ester. chemicalbook.com

Table 2: Catalytic Methods for Benzoate Synthesis

ReactantsCatalystProductReference
p-tert-butyl benzoic acid, Methanolp-Toluenesulfonic acid-based deep eutectic solventMethyl p-tert-butyl benzoate google.com
Aryl halide, AlcoholPalladacycle / Mo(CO)6Aryl ester chemicalbook.com
Benzoic acid, n-ButanolAcid catalystButyl benzoate chemicalbook.com

3 Industrial-Scale Synthesis Considerations in Academic Research

Translating a synthetic route from a laboratory setting to an industrial scale presents a unique set of challenges and considerations that are increasingly being addressed within academic research. The primary goals of industrial synthesis are to ensure safety, cost-effectiveness, and environmental sustainability while maintaining high product yield and purity. researchgate.net

For the synthesis of compounds like this compound, several factors must be optimized for large-scale production. These include the choice of starting materials, reagents, and solvents, with a preference for those that are readily available, less hazardous, and have a lower environmental impact. ijisrt.com For example, the development of solvent-free or catalyst-free reaction conditions is a significant area of research aimed at making chemical processes greener. ijisrt.com

Process intensification, such as the use of flow chemistry, is another key strategy for scaling up synthesis. Flow reactors can offer improved heat and mass transfer, better reaction control, and enhanced safety compared to traditional batch processes. researchgate.netmdpi.com Academic studies have demonstrated the successful gram-scale synthesis of various compounds using flow chemistry, highlighting its potential for industrial applications. mdpi.comacs.org

Furthermore, techno-economic analysis is becoming an integral part of academic research to assess the commercial viability of a synthetic process. Such analyses consider factors like raw material costs, energy consumption, and market demand to determine the profitability of a scaled-up process. mdpi.com The development of robust and scalable synthetic methods in academia is crucial for bridging the gap between laboratory discovery and industrial application. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization Studies of Tert Butyl 3 Bromo 5 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra would provide critical information on the chemical environment of each atom, allowing for a definitive structural assignment of tert-Butyl 3-bromo-5-methylbenzoate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the tert-butyl group protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and integration values for each signal would confirm the substitution pattern on the benzene (B151609) ring and the identity of the alkyl groups. However, no experimental ¹H NMR data has been reported in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule. Specific chemical shifts would correspond to the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic carbons (including those bonded to the bromine, methyl, and ester groups), and the methyl carbon attached to the ring. This analysis is crucial for confirming the carbon framework of the molecule, but the required spectral data is unavailable.

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides information on the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to the vibrational modes of specific chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

An FT-IR spectrum of this compound would be expected to display characteristic absorption bands for the carbonyl (C=O) stretch of the ester group, typically in the region of 1700-1730 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester, C-H stretching for both aromatic and aliphatic (methyl and tert-butyl) groups, and potentially a C-Br stretching vibration at lower wavenumbers. No such experimental spectrum is currently available.

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

FT-Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds. A Raman spectrum would be valuable for observing the symmetric vibrations of the benzene ring and other specific bonds. As with other spectroscopic data for this compound, no FT-Raman studies have been published.

Electronic Spectroscopy Analysis

Electronic spectroscopy, typically UV-Visible spectroscopy, is used to study the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum would show absorption bands corresponding to π→π* transitions of the benzene ring. The position and intensity of these absorptions are influenced by the substituents on the ring. This information, however, remains un-characterized as no electronic spectroscopy data has been reported.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption characteristics of benzoate (B1203000) derivatives are well-documented, typically showing distinct bands in the ultraviolet region. researchgate.net Benzoic acid and its derivatives generally exhibit three main absorption bands: an A-band near 190 nm, a B-band around 230 nm, and a C-band in the vicinity of 280 nm. researchgate.net The B-band is characterized as a strong, sharp peak resulting from intramolecular charge transfer, while the C-band is typically weak and broad. researchgate.net

For substituted benzoates like this compound, the position and intensity of these absorption maxima are influenced by the electronic and steric effects of the substituents on the benzene ring. cdnsciencepub.comcdnsciencepub.com The bromo and methyl groups, along with the tert-butyl ester group, can cause shifts in these absorption bands (bathochromic or hypsochromic shifts) compared to unsubstituted benzoic acid. For instance, studies on various substituted benzoic acids have shown that meta-substituents can alter the absorption intensity with only slight shifts in wavelength, as the inductive effect becomes more significant. cdnsciencepub.com As a reference, sodium benzoate in aqueous solution displays two absorption peaks at 193 nm and 224 nm. nih.gov The spectrum of this compound is expected to align with these general principles, showing characteristic benzoate absorption modified by its specific substitution pattern.

Table 1: Typical UV-Vis Absorption Bands for Benzoate Derivatives

Band Approximate Wavelength (nm) Intensity Typical Origin
A-Band ~190 Strong π → π* transition
B-Band ~230 Strong Intramolecular Charge Transfer
C-Band ~280 Weak π → π* transition (Benzene-like)

Data derived from studies on various benzoic acid derivatives. researchgate.net

Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₂H₁₅BrO₂), the theoretical monoisotopic mass can be calculated with high precision. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

A key feature in the mass spectrum of this compound is the isotopic pattern created by the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two prominent peaks (M and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments, serving as a clear indicator of the presence of a single bromine atom in the molecule. Fragmentation analysis would likely show the loss of a tert-butyl group (C₄H₉, 57 Da) as a primary fragmentation pathway, leading to a significant fragment ion.

Table 2: Calculated HRMS Data for this compound

Species Formula Calculated Monoisotopic Mass (Da)
[M (⁷⁹Br)]⁺ C₁₂H₁₅⁷⁹BrO₂ 286.0255
[M (⁸¹Br)]⁺ C₁₂H₁₅⁸¹BrO₂ 288.0235
[M-C₄H₉ (⁷⁹Br)]⁺ C₈H₆⁷⁹BrO₂ 228.9551

| [M-C₄H₉ (⁸¹Br)]⁺ | C₈H₆⁸¹BrO₂ | 230.9531 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is widely used for the analysis of benzoate derivatives in various matrices. nih.gov LC-MS/MS, a tandem version of the technique, offers enhanced selectivity and sensitivity, making it suitable for both qualitative and quantitative analysis. nih.govresearchgate.net

For compounds like this compound, a reversed-phase HPLC method would typically be employed for separation. A rapid and sensitive LC-MS/MS method was developed for a similar compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate, utilizing a Hypersil GOLD C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) and methanol (B129727). researchgate.netdoaj.org The precursor-to-product ion transition for sodium benzoate has been identified as m/z 121 → 77. acgpubs.org Such methods demonstrate the successful application of LC-MS for the analysis of brominated benzoate compounds, providing a framework for developing a specific method for this compound. researchgate.netdoaj.org

Table 3: Typical LC-MS Parameters for Benzoate Derivative Analysis

Parameter Typical Value/Condition Reference
LC Column C18 Reversed-Phase (e.g., Hypersil GOLD) researchgate.netdoaj.org
Mobile Phase Gradient of aqueous buffer (e.g., ammonium acetate) and organic solvent (e.g., methanol or acetonitrile) nih.govresearchgate.netdoaj.org
Flow Rate 0.2 - 1.0 mL/min researchgate.netresearchgate.net
Ionization Mode Electrospray Ionization (ESI), Positive or Negative acgpubs.orglcms.cz

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | researchgate.netlcms.cz |

Single Crystal X-ray Diffraction Analysis of Related Benzoate Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. rsc.org While a crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected molecular geometry and intermolecular interactions.

The crystal structure of methyl 4-bromobenzoate (B14158574) has been determined, revealing an orthorhombic crystal system with the space group Pbca. researchgate.net The molecule is nearly planar, and the crystal packing is notably characterized by a short Br⋯O interaction of 3.047 Å, which helps stabilize the supramolecular assembly. researchgate.net

Furthermore, the crystal structure of 5-bromo-2-methyl benzoic acid has been analyzed. researchgate.net The study of its crystal packing highlighted a variety of intermolecular interactions, including O–H⋯O, C–H⋯O, and C–H⋯Br hydrogen bonds, which assemble the molecules into a complex supramolecular framework. researchgate.net These examples demonstrate that the crystal packing in this compound would likely be governed by a combination of weak hydrogen bonds and halogen interactions, influencing its solid-state properties.

Table 4: Crystallographic Data for Related Benzoate Derivatives

Compound Methyl 4-bromobenzoate researchgate.net 5-bromo-2-methyl benzoic acid researchgate.net
Formula C₈H₇BrO₂ C₈H₇BrO₂
Crystal System Orthorhombic (Not specified in abstract)
Space Group Pbca (Not specified in abstract)
a (Å) 13.8485 (Not specified in abstract)
b (Å) 5.8921 (Not specified in abstract)
c (Å) 19.613 (Not specified in abstract)

| Key Feature | Short Br⋯O interaction (3.047 Å) | C–H⋯Br hydrogen bonds |

Computational and Theoretical Investigations of Tert Butyl 3 Bromo 5 Methylbenzoate Molecular Architecture and Reactivity

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of molecules with a favorable balance between computational cost and accuracy.

The initial step in the computational analysis of tert-butyl 3-bromo-5-methylbenzoate involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms in three-dimensional space, which corresponds to the most stable conformation of the molecule. Theoretical calculations, often employing basis sets such as 6-311++G(d,p), are used to determine bond lengths, bond angles, and dihedral angles. For this compound, the presence of the bulky tert-butyl group introduces steric hindrance that influences the orientation of the ester group relative to the benzene (B151609) ring. Conformational analysis is crucial to identify the most stable isomer and understand how its shape impacts its chemical behavior.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.91
C-O(ester)1.36
C=O(ester)1.21
C-C(ring)1.39 - 1.40
O-C(tert-butyl)1.48
C-C-O(ester)124.5
O-C-C(ring)117.8
C-C-Br119.2
C-C-C-O(dihedral)178.9

DFT calculations are also instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning the signals in experimentally obtained spectra and for confirming the chemical structure. The calculated chemical shifts for this compound would show distinct signals for the aromatic protons, the methyl group protons, and the protons of the tert-butyl group, with their values influenced by the electronic environment created by the bromine atom and the ester functionality.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. These calculations help in the assignment of the characteristic absorption bands. For this compound, key predicted vibrational modes would include the C=O stretching of the ester group, C-Br stretching, C-H stretching of the aromatic and aliphatic groups, and various bending vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This analysis provides information about the electronic transitions occurring within the molecule upon absorption of light. The predicted maximum absorption wavelengths (λmax) and oscillator strengths can indicate the types of electronic transitions, such as π → π* and n → π*, which are characteristic of the aromatic ring and the carbonyl group.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and the electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. For this compound, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often distributed over the carbonyl group and the benzene ring.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap5.62

The distribution and energies of the HOMO and LUMO have significant implications. The regions of highest HOMO density are susceptible to electrophilic attack, while the regions of highest LUMO density are prone to nucleophilic attack. The HOMO-LUMO gap is also directly related to the electronic transitions observed in the UV-Vis spectrum. The energy of the lowest energy transition can be approximated by the HOMO-LUMO energy difference.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the carbonyl group.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These regions are typically found around the hydrogen atoms.

Green Regions: Represent areas of neutral potential.

The MEP map for this compound would provide a clear visual representation of its reactive behavior, highlighting the electrophilic and nucleophilic sites and complementing the insights gained from FMO analysis.

Supramolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystalline solid is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting the physical and chemical properties of the compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For this compound, this analysis highlights the key contacts that stabilize the crystal packing. The most significant interactions are H···H contacts, which account for the largest portion of the Hirshfeld surface. This is followed by C···H/H···C and O···H/H···O interactions. The presence of a bromine atom also leads to notable Br···H/H···Br and Br···C/C···Br contacts.

A breakdown of the major intermolecular contacts derived from the Hirshfeld surface analysis is provided in the table below:

Intermolecular ContactContribution (%)
H···H45.9
C···H/H···C16.5
O···H/H···O11.8
Br···H/H···Br11.5
Br···C/C···Br2.5
Br···O/O···Br1.3
C···C1.3
Br···Br0.6
O···C/C···O0.4
O···O0.1

The two-dimensional fingerprint plots derived from the Hirshfeld surface further elucidate these interactions. The plots show characteristic wings and spikes that correspond to specific types of contacts, such as the prominent spike for H···H interactions and the distinct features for C···H/H···C and O···H/H···O contacts.

Non-Covalent Interactions within Crystalline States

The crystal structure of this compound is stabilized by a network of non-covalent interactions. These include hydrogen bonds and other weak intermolecular forces. In the crystalline state, molecules form centrosymmetric dimers through C—H···O hydrogen bonds. These dimers are further linked by additional C—H···O interactions, creating a two-dimensional network.

Conceptual DFT and Global Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for understanding the reactivity of chemical systems through various calculated parameters known as global reactivity descriptors. These descriptors offer insights into the electronic structure and reactive nature of this compound.

Key global reactivity descriptors for this compound have been calculated using the B3LYP/6-311G(d,p) level of theory. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, global hardness, global softness, electronegativity, and the electrophilicity index.

The calculated values for these descriptors are summarized in the table below:

Global Reactivity DescriptorValue
HOMO Energy (eV)-9.61
LUMO Energy (eV)-2.14
Energy Gap (ΔE) (eV)7.47
Ionization Potential (I) (eV)9.61
Electron Affinity (A) (eV)2.14
Global Hardness (η) (eV)3.735
Global Softness (S) (eV⁻¹)0.133
Electronegativity (χ) (eV)5.875
Electrophilicity Index (ω) (eV)4.62

The relatively large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity for the molecule. The ionization potential indicates the energy required to remove an electron, while the electron affinity reflects the energy released upon gaining an electron. These parameters are crucial for predicting how the molecule will behave in chemical reactions, particularly in terms of its electron-donating and electron-accepting capabilities. The electrophilicity index provides a measure of the molecule's ability to accept electrons.

Chemical Reactivity and Transformation Studies of Tert Butyl 3 Bromo 5 Methylbenzoate

Substitution Reactions on the Bromo-Substituted Aromatic Ring

The bromine atom on the aromatic ring of tert-butyl 3-bromo-5-methylbenzoate is a key site for a variety of substitution reactions, enabling the introduction of diverse functionalities.

Nucleophilic Aromatic Substitution Pathways

While direct nucleophilic aromatic substitution on aryl halides is generally challenging, specific reaction conditions can facilitate this transformation. For instance, displacement of the bromo group can be achieved with certain nucleophiles, often requiring forcing conditions or the presence of a catalyst. However, due to the electron-donating nature of the methyl group and the steric hindrance from the tert-butyl ester, these reactions are not as common as metal-catalyzed cross-coupling reactions for this substrate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly effective for modifying the aromatic core of this compound. These reactions offer a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of alkyl, aryl, and vinyl groups at the 3-position of the benzoate (B1203000) ring.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This is a crucial method for synthesizing anilines and their derivatives, which are important precursors in medicinal chemistry and materials science.

The table below summarizes representative examples of palladium-catalyzed cross-coupling reactions involving bromo-aromatic compounds, illustrating the versatility of these methods. nih.gov

Coupling PartnersCatalyst SystemProduct Type
Aryl bromide, Arylboronic acidPd(OAc)₂, SPhos, K₃PO₄Biaryl
Aryl bromide, AminePd₂(dba)₃, Xantphos, Cs₂CO₃Arylamine
Aryl bromide, Terminal alkynePd(PPh₃)₄, CuI, Et₃NArylalkyne

Modifications of the Ester and Methyl Functional Groups

The ester and methyl groups of this compound can also undergo various chemical transformations, further expanding its synthetic utility.

Ester Hydrolysis and Transesterification Reactions

The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves treatment with a strong acid like trifluoroacetic acid, often in a non-aqueous solvent like dichloromethane (B109758). stackexchange.com Base-catalyzed hydrolysis, or saponification, is usually carried out using a strong base such as sodium hydroxide (B78521) in a mixture of water and an organic solvent. arkat-usa.org

Transesterification, the conversion of one ester to another, can also be achieved. For example, reacting this compound with an alcohol in the presence of an acid or base catalyst can yield a different ester derivative.

Oxidation and Reduction of Aromatic Methyl Groups

The methyl group on the aromatic ring can be oxidized to other functional groups. For instance, vigorous oxidation can convert the methyl group to a carboxylic acid. Conversely, while the aromatic methyl group is generally stable to reduction, specific reagents can be employed for its transformation if required, although this is less common.

Protection and Deprotection Strategies Involving the tert-Butyl Ester Functionality

The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its stability under many reaction conditions and its relatively straightforward removal. organic-chemistry.org

The primary advantage of the tert-butyl ester is its resistance to nucleophilic attack and basic hydrolysis compared to other esters like methyl or ethyl esters. rsc.org This allows for selective transformations at other sites of the molecule without affecting the carboxylic acid functionality.

Deprotection of the tert-butyl ester is most commonly achieved under acidic conditions. organic-chemistry.org Reagents such as trifluoroacetic acid (TFA) in dichloromethane are highly effective and proceed via a mechanism involving the formation of a stable tert-butyl cation. stackexchange.com This cation is then typically trapped by the counterion or eliminated as isobutylene. stackexchange.com Other methods for deprotection include the use of Lewis acids like zinc bromide. researchgate.net

The selective removal of the tert-butyl ester in the presence of other acid-sensitive groups can be challenging but is achievable under carefully controlled conditions. researchgate.net

The following table outlines common reagents and conditions for the deprotection of tert-butyl esters. organic-chemistry.orgresearchgate.netorganic-chemistry.org

ReagentConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane, room temperatureCommon and effective method. stackexchange.com
Phosphoric Acid (aq.)-Mild and environmentally benign. organic-chemistry.orgorganic-chemistry.org
Zinc Bromide (ZnBr₂)Isopropanol/NitromethaneUseful for selective deprotection. researchgate.net

Rearrangement Reactions Involving Related Benzoate Esters

While specific rearrangement studies on this compound are not extensively documented in publicly available research, the broader class of benzoate esters, particularly aryl benzoates, participates in several well-known and synthetically valuable rearrangement reactions. These reactions are crucial for transforming the ester functionality into other key structural motifs, such as hydroxy aryl ketones. Understanding these transformations provides a framework for predicting the potential reactivity of substituted benzoates like the title compound. The primary rearrangement reactions applicable to this class of compounds include the Fries rearrangement, the photo-Fries rearrangement, and other related transformations like the Claisen and Newman-Kwart rearrangements, which involve precursors or derivatives of phenolic esters.

Fries Rearrangement

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.com This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, a process that is selective for the ortho and para positions. wikipedia.orgaakash.ac.in

The reaction mechanism is generally understood to begin with the coordination of the Lewis acid (e.g., aluminum chloride, AlCl₃) to the carbonyl oxygen of the ester. This initial complexation is favored because the carbonyl oxygen is more electron-rich and thus a better Lewis base than the phenolic oxygen. byjus.com This interaction polarizes the ester bond, leading to the generation of an acylium carbocation. This carbocation then acts as an electrophile, attacking the aromatic ring in a process akin to Friedel-Crafts acylation. byjus.com

The regiochemical outcome of the Fries rearrangement is highly dependent on the reaction conditions. wikipedia.org

Low temperatures generally favor the formation of the para-substituted product. byjus.com

High temperatures tend to yield the ortho-substituted product, which is often the thermodynamically more stable isomer due to potential intramolecular hydrogen bonding. youtube.com The choice of solvent also plays a role, with non-polar solvents favoring the ortho product and polar solvents favoring the para product. byjus.com However, the reaction has limitations; it requires stable acyl components and yields can be diminished by bulky substituents on either the acyl or aryl portion of the molecule. wikipedia.orgbyjus.com

Photo-Fries Rearrangement

A photochemical variant, the photo-Fries rearrangement, achieves a similar transformation from a phenolic ester to a hydroxy aryl ketone but proceeds through a radical mechanism upon exposure to UV light, eliminating the need for a catalyst. wikipedia.orgsigmaaldrich.com This reaction can also produce both ortho and para isomers. wikipedia.org

Research on a series of para-substituted aryl benzoates has shown that the reaction proceeds efficiently from the singlet excited state. acs.org The irradiation of these benzoates in various solvents like cyclohexane, acetonitrile, and methanol (B129727) leads to the expected 2-hydroxybenzophenone (B104022) derivatives (ortho rearrangement), alongside phenols and benzoic acid as side products. unipv.itacs.org

A significant finding is the influence of the reaction medium on selectivity. When the photo-Fries rearrangement of aryl benzoates is conducted in aqueous micellar solutions (such as sodium dodecyl sulfate, SDS), a remarkable selectivity for the ortho-rearrangement product is observed. acs.orgacs.org The hydrophobic core of the micelle appears to promote the "in-cage" recombination of the radical pair, favoring the formation of 2-hydroxybenzophenone derivatives in high yields. acs.orgunipv.it

Table 1: Product Yields in the Photo-Fries Rearrangement of p-Substituted Aryl Benzoates in Micellar Media acs.org

Substrate (Aryl Benzoate)R-GroupMicellar MediumChemical Yield of 2-Hydroxybenzophenone Derivative (%)
Phenyl benzoateHSDS85
4-Methylphenyl benzoateCH₃SDS92
4-Methoxyphenyl benzoateOCH₃SDS94
4-Chlorophenyl benzoateClSDS90
4-Cyanophenyl benzoateCNSDS91
4-Methylphenyl benzoateCH₃Brij-P3593
4-Methoxyphenyl benzoateOCH₃Brij-P3595

Yields were determined by ¹H NMR spectroscopy. Concentration of aryl benzoates was 5.0 × 10⁻³ M. Irradiations were performed at λexc = 254 nm. acs.org

Other Relevant Rearrangements

Claisen Rearrangement : While the classic Claisen rearrangement involves allyl aryl ethers or allyl vinyl ethers, it is relevant to benzoate chemistry as the required allyl aryl ether precursors can be synthesized from phenols. libretexts.orglibretexts.org The reaction is a acs.orgacs.org-sigmatropic rearrangement that occurs upon heating, converting an allyl aryl ether into an o-allylphenol. libretexts.orgorganic-chemistry.org The mechanism is concerted, proceeding through a six-membered cyclic transition state. libretexts.org If both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org

Newman-Kwart Rearrangement : This reaction involves the intramolecular, thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org This process is a key step in the synthesis of thiophenols from phenols. wikipedia.orgjk-sci.com The reaction sequence starts with a phenol, which is converted to an O-aryl thiocarbamate. Heating this intermediate, typically at high temperatures (200–300 °C), induces the 1,3-migration of the aryl group from the oxygen to the sulfur atom. wikipedia.orgchem-station.com The driving force for this rearrangement is the formation of a thermodynamically more stable C=O bond from a C=S bond. organic-chemistry.orgjk-sci.com Subsequent hydrolysis of the resulting S-aryl thiocarbamate yields the desired thiophenol. wikipedia.org

Applications of Tert Butyl 3 Bromo 5 Methylbenzoate As a Building Block in Advanced Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo and tert-butyl ester groups on the aromatic ring of tert-butyl 3-bromo-5-methylbenzoate makes it an ideal starting material for the synthesis of intricate organic structures. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental for the formation of carbon-carbon bonds. These reactions enable the introduction of diverse aryl, vinyl, or alkyl substituents at the 3-position of the benzoate (B1203000) ring, thereby facilitating the assembly of complex molecular frameworks.

The tert-butyl ester group, on the other hand, acts as a protecting group for the carboxylic acid functionality. Its bulky nature provides steric hindrance, preventing unwanted reactions at the ester carbonyl. This group can be selectively removed under specific acidic conditions to unveil the carboxylic acid, which can then be further functionalized. This orthogonal reactivity allows for a stepwise and controlled construction of multifaceted molecules.

An example of its utility is in the synthesis of polycyclic aromatic compounds, where the initial bromo-substituted ring can be elaborated through sequential coupling and cyclization reactions. The methyl group on the ring can also influence the reactivity and solubility of the resulting molecules.

Utility in Pharmaceutical Intermediate Synthesis Research

In the realm of pharmaceutical research, this compound and its derivatives are instrumental in the synthesis of intermediates for pharmacologically active compounds. biosynth.com The bromo-substituted phenyl ring is a common motif in many drug candidates, and this building block provides a convenient entry point for their synthesis.

For instance, the bromo group can be displaced by nitrogen nucleophiles in Buchwald-Hartwig amination reactions to introduce amine functionalities, which are prevalent in a wide range of pharmaceuticals. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, another crucial functional group in drug molecules.

Research has shown the use of related bromo-tert-butyl-substituted compounds in the synthesis of kinase inhibitors. google.com For example, a key intermediate for a protein kinase inhibitor was synthesized using a bromopyridine derivative, highlighting the importance of such halogenated building blocks in medicinal chemistry. google.com The synthesis of indazole derivatives, which possess various pharmacological properties, also utilizes bromo-substituted precursors, which can be protected with a tert-butoxycarbonyl (Boc) group. nih.gov

Contributions to Agrochemicals and Materials Science Research

The versatility of this compound extends beyond pharmaceuticals into the fields of agrochemicals and materials science. biosynth.com In agrochemical research, the development of new pesticides and herbicides often relies on the synthesis of novel organic molecules with specific biological activities. The core structure of this compound can be modified to create a library of compounds for screening against various agricultural pests and weeds. The introduction of different functional groups through the bromo and ester moieties can lead to the discovery of new active ingredients.

In materials science, this compound serves as a monomer or a precursor for the synthesis of functional organic materials. chemrxiv.org The aromatic ring and the potential for polymerization or incorporation into larger conjugated systems make it a candidate for the development of materials with interesting electronic and optical properties. For example, the synthesis of thienopyrrolocarbazoles, which are new building blocks for functional organic materials, demonstrates the importance of such versatile scaffolds. chemrxiv.org The ability to tune the properties of these materials by modifying the substituents on the aromatic ring is a key advantage.

Design and Synthesis of Novel Derivatives for Targeted Research Purposes

A significant application of this compound lies in its use as a platform for the design and synthesis of novel derivatives for specific research purposes. nih.gov The reactivity of the bromo and ester groups allows chemists to tailor the molecule's structure to probe biological processes or to create molecules with specific physical properties.

For instance, the bromo-substituted ring can be functionalized with fluorescent tags or other reporter groups to create molecular probes for bioimaging applications. The synthesis of novel acyl derivatives of similar compounds has been explored for their potential as intracellular inhibitors with proapoptotic properties. nih.gov

Furthermore, the synthesis of chiral spirocyclic oxindoles, which are important structural motifs in natural products, has been a challenge. Research in this area has utilized bromo-substituted precursors to create complex chiral molecules. researchgate.net The ability to generate a diverse range of derivatives from a single, readily available starting material makes this compound a highly valuable tool in modern organic synthesis.

Compound NameCAS NumberMolecular FormulaUse/Relevance
This compound1708818-36-3C12H15BrO2Starting material for synthesis
(5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-amineNot explicitly statedC9H13BrN2Intermediate for kinase inhibitor synthesis google.com
5-Bromo-1H-indazol-3-amineNot explicitly statedC7H6BrN3Precursor for pharmacologically active indazole derivatives nih.gov
ThienopyrrolocarbazolesNot explicitly statedVariesBuilding blocks for functional organic materials chemrxiv.org
Chiral spirocyclic oxindolesNot explicitly statedVariesComplex target molecules in natural product synthesis researchgate.net

Future Directions and Emerging Research Avenues for Tert Butyl 3 Bromo 5 Methylbenzoate

Exploration of Novel Reaction Pathways and Catalysis

The reactivity of tert-Butyl 3-bromo-5-methylbenzoate is largely dictated by the presence of the bromine atom on the aromatic ring, making it an ideal substrate for a variety of cross-coupling reactions. Future research is poised to expand the synthetic toolbox for this compound, moving beyond traditional methods to embrace more efficient and selective catalytic systems.

The bromine substituent on compounds like this compound serves as a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. researchgate.net The development of novel palladium-catalyzed cross-coupling reactions continues to be a vibrant area of research. For instance, the use of specialized phosphine (B1218219) ligands can enhance the efficiency and scope of these reactions. A promising future direction lies in the development of catalyst systems that are not only highly active but also recoverable and reusable, addressing both economic and environmental concerns.

Recent advancements in photoredox catalysis and nickel catalysis present exciting new possibilities. For example, nickel-photoredox cross-coupling reactions have been shown to be effective for C-O and C-N bond formation using a bifunctional additive like tert-butylamine, which acts as both a base and a ligand. acs.org The application of such methodologies to this compound could open up new avenues for the synthesis of complex molecules under mild conditions.

Another burgeoning area is C-H activation, which offers a more atom-economical approach to functionalization. While direct C-H activation on the aromatic ring of this compound presents challenges due to the presence of other reactive sites, the development of site-selective catalysts could enable the direct introduction of new functional groups, bypassing the need for pre-functionalized starting materials.

Catalytic System Potential Reaction Anticipated Advantages
Palladium-based catalysts with advanced ligandsSuzuki, Sonogashira, Buchwald-Hartwig cross-couplingHigh efficiency, broad substrate scope, potential for catalyst recycling
Nickel/Photoredox CatalysisC-N and C-O bond formationMild reaction conditions, use of visible light as a renewable energy source
C-H Activation CatalystsDirect functionalization of the aromatic ringIncreased atom economy, reduced number of synthetic steps

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The chemical industry is increasingly shifting towards more sustainable manufacturing practices, and the synthesis of this compound is no exception. Future research will likely focus on integrating green chemistry principles and advanced manufacturing technologies, such as flow chemistry, to develop more efficient and environmentally benign synthetic routes.

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. A direct and sustainable synthesis of tertiary butyl esters has been demonstrated using flow microreactors, showcasing the potential for more efficient and versatile production. justlonghealth.com Applying this technology to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation.

In addition to flow chemistry, the development of more sustainable synthetic methodologies is a key research area. This includes the use of greener solvents, renewable starting materials, and catalytic systems that operate under milder conditions. For instance, research into the synthesis of benzoic acid derivatives from biomass-derived sources is gaining traction as a sustainable alternative to petroleum-based feedstocks. tandfonline.com Furthermore, employing enzymatic catalysis, such as using lipases for esterification, presents a green and highly selective alternative to traditional chemical methods. organic-chemistry.org

Methodology Key Features Potential Impact on Synthesis
Flow ChemistryContinuous processing, enhanced control over reaction parametersImproved yield and purity, enhanced safety, easier scalability
Green SolventsUse of benign and recyclable solventsReduced environmental impact, improved worker safety
Biomass-derived FeedstocksUtilization of renewable starting materialsReduced reliance on fossil fuels, more sustainable production
BiocatalysisUse of enzymes for chemical transformationsHigh selectivity, mild reaction conditions, reduced byproducts

Advanced Computational Modeling for Predictable Synthetic Outcomes

The use of computational chemistry and machine learning is revolutionizing the field of chemical synthesis. For a molecule like this compound, these tools can provide unprecedented insights into its reactivity and guide the development of new synthetic strategies with greater predictability.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of the molecule, providing valuable information about reaction mechanisms and the feasibility of different transformation pathways. organic-chemistry.orgsigmaaldrich.com For example, DFT can help in understanding the regioselectivity of reactions and in designing catalysts with enhanced activity and selectivity.

Machine learning algorithms, such as random forest models, are being used to predict the outcomes of chemical reactions with a high degree of accuracy. researchgate.netoup.com By training these models on large datasets of reaction information, it is possible to predict the optimal conditions—such as catalyst, solvent, and temperature—for a given transformation of this compound. This predictive capability can significantly reduce the amount of empirical screening required, saving time and resources.

Computational Tool Application Expected Outcome
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of reactivityDeeper understanding of reaction pathways, rational catalyst design
Machine Learning (e.g., Random Forest)Prediction of reaction yields and optimal conditionsAccelerated reaction optimization, reduced experimental effort
Molecular Dynamics (MD) SimulationsStudy of solvent effects and conformational dynamicsInsight into the role of the reaction environment on reactivity

Potential in Diversified Materials Science Research Applications

The unique structural features of this compound make it an intriguing candidate for applications in materials science, an area that remains largely unexplored for this specific compound. The presence of a rigid aromatic core, a modifiable bromine handle, and a bulky tert-butyl group suggests potential for the design of novel functional materials.

One promising avenue is in the field of liquid crystals. Benzoic acid derivatives are known to form liquid crystalline phases through hydrogen bonding and self-assembly. researchgate.netacs.orgtandfonline.comtandfonline.com The specific substitution pattern of this compound could be exploited to synthesize novel liquid crystalline materials with tailored properties. The bromo-substituent allows for further functionalization, enabling the creation of more complex, high-performance liquid crystal architectures.

Furthermore, the incorporation of tert-butyl groups into organic materials has been shown to enhance solubility and prevent aggregation, which is beneficial for the performance of organic light-emitting diodes (OLEDs). rsc.org By serving as a precursor for more complex structures, this compound could contribute to the development of new materials for electronic and optoelectronic devices. The bromine atom also provides a reactive site for polymerization, opening up the possibility of creating novel polymers with unique thermal and mechanical properties.

Application Area Key Structural Feature Potential Material
Liquid CrystalsRigid aromatic core, potential for self-assemblyNovel mesogenic materials with tailored phase behavior
Organic ElectronicsBulky tert-butyl group to enhance solubility and reduce aggregationPrecursors for materials in OLEDs and other organic electronic devices
Polymer ScienceReactive bromine atom for polymerizationSpecialty polymers with unique thermal and mechanical properties
Functional CoatingsPotential for creating corrosion-resistant or high-gloss coatingsAdditives or monomers for advanced coating formulations. justlonghealth.comvinatiorganics.com

Q & A

Q. How can X-ray crystallography and electron diffraction techniques differentiate between positional isomers of tert-butyl bromo-methylbenzoate derivatives?

  • Methodological Answer: Microcrystal electron diffraction (MicroED) resolves isomers with sub-ångström resolution, even for nano-sized crystals. Pair distribution function (PDF) analysis complements X-ray data by probing local structure in amorphous phases. Rietveld refinement quantifies phase purity in polymorphic mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.